N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, a chlorinated phenyl group, and a phenoxyacetamide moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step often involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under dehydrating conditions to form the benzoxazole ring.
Substitution Reaction: The benzoxazole intermediate is then subjected to a substitution reaction with 2-methylphenylamine to introduce the 2-methylphenyl group.
Acylation: The final step involves the acylation of the substituted benzoxazole with 3-methylphenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazole ring or the chlorinated phenyl group, potentially leading to dechlorination or ring-opening products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
Oxidation: Formation of benzoxazole carboxylic acids or alcohols.
Reduction: Dechlorinated benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, affecting gene expression.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methyl and chloro groups on the phenyl rings can enhance its lipophilicity and binding affinity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-5-3-6-17(11-14)28-13-22(27)25-19-8-4-7-18(15(19)2)23-26-20-12-16(24)9-10-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADNDUQDOHXBKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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